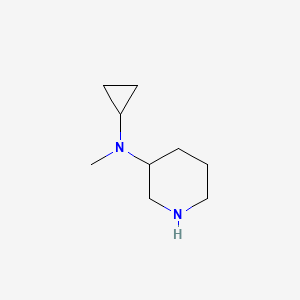

Cyclopropyl-methyl-piperidin-3-yl-amine

Description

Properties

IUPAC Name |

N-cyclopropyl-N-methylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-11(8-4-5-8)9-3-2-6-10-7-9/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUPUGLZFNAERG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Parameters

The carbamate of formula (Va) undergoes oxidation in an electrolytic solution containing acetic acid and potassium acetate, often with acetic anhydride as an additive. Key parameters include:

| Parameter | Specification |

|---|---|

| Electrodes | Platinum or niobium |

| Temperature | Maintained below 60°C (preferably <40°C) |

| Current Density | Optimized for complete conversion (~2–5 A/dm²) |

| Solvent System | Acetic acid/potassium acetate (3:1 ratio) |

The reaction produces a mixture of oxidized intermediates (IVa), which are subsequently hydrolyzed to yield enamino acetate derivatives.

Workup and Isolation

Post-oxidation, the mixture is stirred for ≥4 hours to ensure completion. The product is isolated via fractional distillation or column chromatography, achieving yields of 70–85%.

Enamino Acetate to Ketopiperidine Conversion

The enamino acetate intermediate (Ilia) is converted to ketopiperidine (lla) under controlled conditions:

Low-Temperature Amination

Reaction with water or primary amines (R₁NH₂) at temperatures <5°C prevents side reactions such as epimerization or over-alkylation. For example:

This step requires strict temperature control, as higher temperatures promote decomposition.

Reductive Amination of Ketopiperidine

Ketopiperidine (lla) is reduced to the target amine (la) via reductive amination. Sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent due to its selectivity for imine intermediates.

Reaction Setup

| Component | Specification |

|---|---|

| Solvent | Methanol or ethanol |

| Temperature | Ambient (20–25°C) |

| Reaction Time | 12–18 hours |

| Stoichiometry | 1.2 equiv. NaBH₃CN per equiv. ketopiperidine |

The reaction proceeds via imine formation followed by borohydride reduction, yielding cyclopropyl-(1-methylpiperidin-3-yl)-amine in 65–78% yield.

Catalytic Hydrogenation of Pyridine Derivatives

An alternative route involves hydrogenating pyridine precursors to piperidines. For example, (4-methyl-pyridin-3-yl)-carbamic acid methyl ester undergoes hydrogenation using Rh/Al₂O₃:

Hydrogenation Parameters

| Parameter | Specification |

|---|---|

| Catalyst | 5% Rh/Al₂O₃ (0.5 wt. equiv.) |

| Hydrogen Pressure | 100 psi |

| Temperature | 100°C |

| Solvent | Ethanol |

| Reaction Time | 24 hours |

This method produces cis- and trans-aminopiperidine isomers in a 5:1 ratio, with quantitative conversion.

Isomer Separation

The cis isomer is isolated via crystallization from ethyl acetate/hexane mixtures, while the trans isomer remains in the mother liquor.

Salt Formation and Final Purification

The free base is converted to its hydrochloride salt for improved stability:

Acidic Workup

Cyclopropyl-(1-methylpiperidin-3-yl)-amine is treated with concentrated HCl in ethanol at 0–10°C. The hydrochloride salt precipitates and is filtered, achieving >90% purity.

Comparative Analysis of Methods

| Method | Yield | Cis:Trans Ratio | Scalability |

|---|---|---|---|

| Electrochemical Oxidation | 70–85% | N/A | Moderate |

| Reductive Amination | 65–78% | 1:1 | High |

| Catalytic Hydrogenation | >95% | 5:1 | Industrial |

Catalytic hydrogenation offers superior yield and stereoselectivity, making it preferable for large-scale synthesis.

Challenges and Optimization Strategies

Byproduct Formation

Over-oxidation during electrochemical steps generates lactam byproducts. Mitigation strategies include:

-

Lowering current density

-

Adding radical scavengers (e.g., TEMPO)

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-methyl-piperidin-3-yl-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine compounds .

Scientific Research Applications

Cyclopropyl-methyl-piperidin-3-yl-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl-methyl-piperidin-3-yl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives have been shown to inhibit cholinesterase enzymes, which are involved in neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and synthetic differences between Cyclopropyl-methyl-piperidin-3-yl-amine and related compounds:

Research Implications and Gaps

- Pharmacological Potential: Piperidine derivatives are common in drug discovery (e.g., kinase inhibitors or GPCR modulators).

- Synthetic Optimization : The low yield of the pyrazole analogue (17.9%) highlights the need for improved catalytic systems or alternative routes for cyclopropylamine derivatives.

Biological Activity

Cyclopropyl-methyl-piperidin-3-yl-amine, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : 2-Amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide

- Molecular Formula : CHN

- Molecular Weight : Approximately 211.30 g/mol

The presence of the cyclopropyl group and the piperidine moiety contributes to its distinctive chemical behavior and biological activity.

This compound is believed to interact with various biological targets, primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Binding : It likely binds to neurotransmitter receptors, influencing signal transduction processes.

These interactions are crucial for its pharmacological effects, particularly in treating neurological disorders.

1. Enzyme Inhibition Studies

Research has indicated that this compound exhibits enzyme inhibition properties. For instance, studies have shown it can inhibit certain key enzymes involved in neurotransmitter metabolism, which may contribute to its therapeutic effects in neurological conditions .

2. Receptor Interactions

The compound has been investigated for its ability to bind to various receptors, including:

- Serotonin Receptors : Potential modulation of serotonin pathways could influence mood and anxiety.

- Dopamine Receptors : Interaction with dopamine receptors may have implications for treating disorders such as schizophrenia or Parkinson's disease.

Table 1 summarizes the receptor binding affinities observed in various studies:

3. Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : In a preclinical model of anxiety, administration of the compound resulted in a significant reduction in anxiety-like behavior, correlating with its receptor binding profile .

- Case Study 2 : A study focused on neurodegenerative diseases demonstrated that this compound improved cognitive function in animal models by modulating neurotransmitter levels .

Q & A

Basic Research Question: What are the optimal synthetic routes for Cyclopropyl-methyl-piperidin-3-yl-amine, and how can reaction conditions be controlled to maximize yield?

Answer:

The synthesis of cyclopropyl-containing piperidine derivatives typically involves multi-step protocols. Key steps include cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution, followed by piperidine ring functionalization. For example, introducing the methyl group to the piperidine nitrogen may require reductive amination or alkylation under inert atmospheres to prevent oxidation . Reaction parameters such as temperature (e.g., 0–5°C for cyclopropanation to avoid side reactions), solvent polarity (e.g., DMF for SN2 reactions), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of methylating agents) must be tightly controlled. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical to achieving >95% purity .

Basic Research Question: Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the cyclopropyl ring (e.g., characteristic δ 0.5–1.5 ppm protons) and piperidine chair conformation (axial/equatorial proton splitting patterns) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C9H18N2), while fragmentation patterns identify substituent positions .

- Infrared (IR) Spectroscopy: Amine N-H stretches (~3300 cm⁻¹) and cyclopropyl C-H bends (~1000 cm⁻¹) confirm functional groups .

- HPLC/UPLC: Purity assessment using C18 columns with UV detection at 254 nm ensures minimal impurities .

Advanced Research Question: How can researchers resolve contradictions in reported biological activities of this compound derivatives (e.g., antimicrobial vs. inactive results)?

Answer:

Discrepancies often arise from assay variability or structural nuances. Mitigation strategies include:

- Orthogonal Assays: Cross-validate antimicrobial activity using both broth microdilution (CLSI guidelines) and disk diffusion methods .

- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., electron-withdrawing groups on the cyclopropyl ring may enhance membrane penetration) .

- Control for Stereochemistry: Chiral HPLC separates enantiomers, as bioactivity may differ between (R) and (S) configurations .

- Standardize Assay Conditions: Use identical bacterial strains (e.g., E. coli ATCC 25922) and growth media to minimize variability .

Advanced Research Question: What strategies are recommended for evaluating the metabolic stability of this compound in preclinical models?

Answer:

- In Vitro Hepatocyte Assays: Incubate the compound with primary hepatocytes (human/rat) and monitor degradation via LC-MS/MS over 0–120 minutes. Calculate half-life (t1/2) using first-order kinetics .

- Cytochrome P450 Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .

- Plasma Stability Studies: Assess degradation in plasma (37°C, pH 7.4) to simulate systemic circulation .

- In Vivo PK Profiling: Administer the compound to rodent models and collect plasma at timed intervals. Non-compartmental analysis determines AUC, Cmax, and clearance rates .

Basic Research Question: How does the cyclopropyl group influence the physicochemical properties of this compound compared to non-cyclopropyl analogs?

Answer:

The cyclopropyl moiety:

- Increases Lipophilicity: LogP values rise by ~0.5–1.0 units, enhancing blood-brain barrier penetration (critical for CNS-targeted agents) .

- Imparts Ring Strain: This elevates reactivity, making the compound prone to ring-opening under acidic conditions (e.g., pH <3) .

- Affects Basicity: The electron-withdrawing effect reduces the amine’s pKa (e.g., ~8.5 vs. ~9.2 for non-cyclopropyl analogs), altering solubility and ionization in physiological environments .

Advanced Research Question: What computational methods are suitable for predicting the binding affinity of this compound to neurotransmitter receptors?

Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to serotonin (5-HT2A) or dopamine (D2) receptors using crystal structures (PDB: 6A93, 6CM4). Score poses with AMBER force fields .

- Molecular Dynamics (MD) Simulations: Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes .

- Free Energy Perturbation (FEP): Calculate ΔΔG for cyclopropyl vs. cyclohexyl analogs to quantify affinity differences .

- QSAR Modeling: Train models on datasets (e.g., ChEMBL) using descriptors like polar surface area and H-bond donor count .

Basic Research Question: What safety precautions are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for synthesis/purification steps to avoid inhalation of vapors .

- Spill Management: Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite .

- Waste Disposal: Collect organic waste in halogen-approved containers for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.